2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one
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Overview
Description
2-(2-(Difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of particular interest due to its unique chemical structure, which includes a difluoromethoxy group, enhancing its potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl phenyl sulfone.
Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective hydroxylation using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Difluoromethyl phenyl sulfone, nucleophiles like thiols or amines
Major Products
Oxidation: Formation of 2-(2-(difluoromethoxy)phenyl)-3-oxo-4H-chromen-4-one
Reduction: Formation of 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-ol
Substitution: Formation of various substituted chromenone derivatives
Scientific Research Applications
2-(2-(Difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-3-hydroxy-4H-chromen-4-one: Lacks the difluoromethoxy group, which may result in lower biological activity.
2-(2-(Trifluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one: Contains a trifluoromethoxy group, which may enhance its stability and biological activity compared to the difluoromethoxy derivative.
Uniqueness
The presence of the difluoromethoxy group in 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-3-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2O4/c17-16(18)22-12-8-4-2-6-10(12)15-14(20)13(19)9-5-1-3-7-11(9)21-15/h1-8,16,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAPPWCGOGUETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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